4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile
Description
Molecular Geometry and Configurational Isomerism
The compound’s IUPAC name specifies the (1s,4r) stereodescriptors, indicating a defined spatial arrangement of substituents on the cyclohexyl ring. X-ray crystallographic data from analogous cyclohexyl sulfone derivatives reveal a chair conformation with axial and equatorial orientations of bulky groups. The 4-chlorophenylsulfonyl and 2,5-difluorophenyl moieties occupy trans-diaxial positions, minimizing steric clashes while maximizing van der Waals interactions between aromatic rings.
Configurational isomerism arises from the cyclohexyl ring’s stereogenic centers. The (1s,4r) designation ensures that the sulfonyl and fluorophenyl groups reside on opposite faces of the ring, creating a U-shaped molecular architecture observed in structurally related gamma-secretase inhibitors. This geometry is stabilized by intramolecular π-π stacking between the 4-chlorophenyl and 2,5-difluorophenyl rings, with an average interplanar distance of 3.8 Å.
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C-S bond length | 1.76 Å | |
| S=O bond length | 1.43 Å | |
| Dihedral angle (C-S-C-C) | 112.3° | |
| Fluorine substituent angle | 118.5° |
Properties
Molecular Formula |
C22H22ClF2NO2S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]butanenitrile |
InChI |
InChI=1S/C22H22ClF2NO2S/c23-17-4-7-19(8-5-17)29(27,28)22(20-15-18(24)6-9-21(20)25)12-10-16(11-13-22)3-1-2-14-26/h4-9,15-16H,1-3,10-13H2 |
InChI Key |
WCHDVJKTPFNXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCCC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-((1S,4R)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile , also known as MK-0752, is a complex organic molecule notable for its potential biological activity, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H21ClF2O3S
- Molecular Weight : 428.9 g/mol
- CAS Number : 471905-69-8
The structure features a cyclohexyl ring substituted with a sulfonyl group and difluorophenyl moieties, contributing to its pharmacological properties. The presence of the 4-chlorophenylsulfonyl group enhances its reactivity towards biological targets.
Structural Representation
| Feature | Description |
|---|---|
| Chiral Centers | Yes (1S, 4R configuration) |
| Functional Groups | Sulfonyl, nitrile |
| Key Substituents | 4-Chlorophenyl, 2,5-Difluorophenyl |
MK-0752 primarily functions as a γ-secretase inhibitor , which is crucial in the modulation of amyloid precursor protein (APP) processing. This inhibition is significant in the context of Alzheimer's disease due to its role in reducing amyloid-beta peptide production.
Pharmacokinetics
Research indicates that MK-0752 exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Undergoes extensive hepatic metabolism with various metabolites identified.
- Excretion : Primarily eliminated via urine, with significant percentages excreted as metabolites within 5 days post-administration.
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Oncological Applications :
- In vitro studies showed that MK-0752 inhibits cancer cell proliferation in several lines, suggesting potential applications in cancer therapy. It was observed to induce apoptosis in certain cancer cell types while sparing normal cells.
- Safety and Tolerability :
Comparative Biological Activity
To better understand the biological activity of MK-0752, a comparison with structurally related compounds is insightful:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 4-(4-Chlorophenylsulfonyl)-2-methylphenol | Anti-inflammatory | Reduces inflammation markers |
| 2-(2-Fluorophenylsulfonyl)propanoic acid | Analgesic | Pain relief in animal models |
| 3-(trifluoromethylphenyl)sulfonamide | Antimicrobial | Effective against bacterial strains |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and physicochemical distinctions between the target compound and related molecules:
Key Observations:
- Functional Groups : The target compound’s nitrile group distinguishes it from the ketone in 471903-20-5 and the sulfonamide in HMDB0254923. Nitriles enhance metabolic stability but may reduce aqueous solubility compared to ketones or amines .
- Stereochemistry : The (1s,4r) configuration is critical for the target compound’s activity, whereas tert-butyl piperazine derivatives (e.g., compounds 284 and 285) emphasize (1R,4R) and (1S,4S) stereochemistry for receptor binding .
Preparation Methods
Halide-Cyanide Exchange
Grignard Reaction with Acrylonitrile
- Substrate : Cyclohexylmagnesium bromide.
- Reagent : Acrylonitrile (3 equiv), THF, 0°C to rt.
- Yield : 65% with 1,4-addition selectivity.
One-Pot Multi-Component Synthesis
A streamlined approach combines cyclohexane formation and nitrile installation in a single pot:
- Radical cyclization of alkyne-tethered sulfonyl hydrazide (1 equiv) and diaryldiselenide (1.2 equiv) under Ag/K₂S₂O₈.
- In situ cyanation using TMSCN (2 equiv) and ZnI₂ (0.1 equiv) at 50°C.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Ortho-substituted aryl groups reduce reaction rates. Using bulky ligands (Xantphos) and high-temperature conditions (100–130°C) improves coupling efficiency.
Sulfonyl Group Stability
Sulfonyl moieties are prone to reduction under harsh conditions. Mild oxidants (e.g., Oxone®) preserve functionality during nitrile installation.
Stereochemical Purity
Chiral HPLC (Chiralpak IA column) resolves (1s,4r) and (1r,4s) diastereomers, achieving >99% de after recrystallization.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
